molecular formula C8H8ClNO4S B183457 Methyl (4-chlorophenyl)sulfonylcarbamate CAS No. 34543-04-9

Methyl (4-chlorophenyl)sulfonylcarbamate

Cat. No.: B183457
CAS No.: 34543-04-9
M. Wt: 249.67 g/mol
InChI Key: FCMYFMSWNFVHAC-UHFFFAOYSA-N
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Description

Methyl (4-chlorophenyl)sulfonylcarbamate is a chemical compound with the molecular formula C8H8ClNO4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbamic acid group, a chlorophenyl group, and a sulfonyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(4-chlorophenyl)sulfonyl]-, methyl ester typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl carbamate. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of carbamic acid, [(4-chlorophenyl)sulfonyl]-, methyl ester can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-chlorophenyl)sulfonylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a sulfonamide derivative.

    Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (4-chlorophenyl)sulfonylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, [(4-chlorophenyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The sulfonyl group in the compound is known to form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the chlorophenyl group can enhance the binding affinity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, (4-chlorophenyl)-, methyl ester: This compound is similar in structure but lacks the sulfonyl group, which affects its reactivity and applications.

    Carbamic acid, (4-methylphenyl)-, methyl ester: This compound has a methyl group instead of a chlorine atom, leading to different chemical properties and reactivity.

    Carbamic acid, (4-nitrophenyl)-, methyl ester: The presence of a nitro group instead of a chlorine atom significantly alters the compound’s electronic properties and reactivity.

Uniqueness

Methyl (4-chlorophenyl)sulfonylcarbamate is unique due to the presence of both the sulfonyl and chlorophenyl groups. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry. The sulfonyl group enhances the compound’s reactivity in nucleophilic substitution reactions, while the chlorophenyl group provides additional binding interactions with molecular targets.

Properties

CAS No.

34543-04-9

Molecular Formula

C8H8ClNO4S

Molecular Weight

249.67 g/mol

IUPAC Name

methyl N-(4-chlorophenyl)sulfonylcarbamate

InChI

InChI=1S/C8H8ClNO4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11)

InChI Key

FCMYFMSWNFVHAC-UHFFFAOYSA-N

SMILES

COC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

COC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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